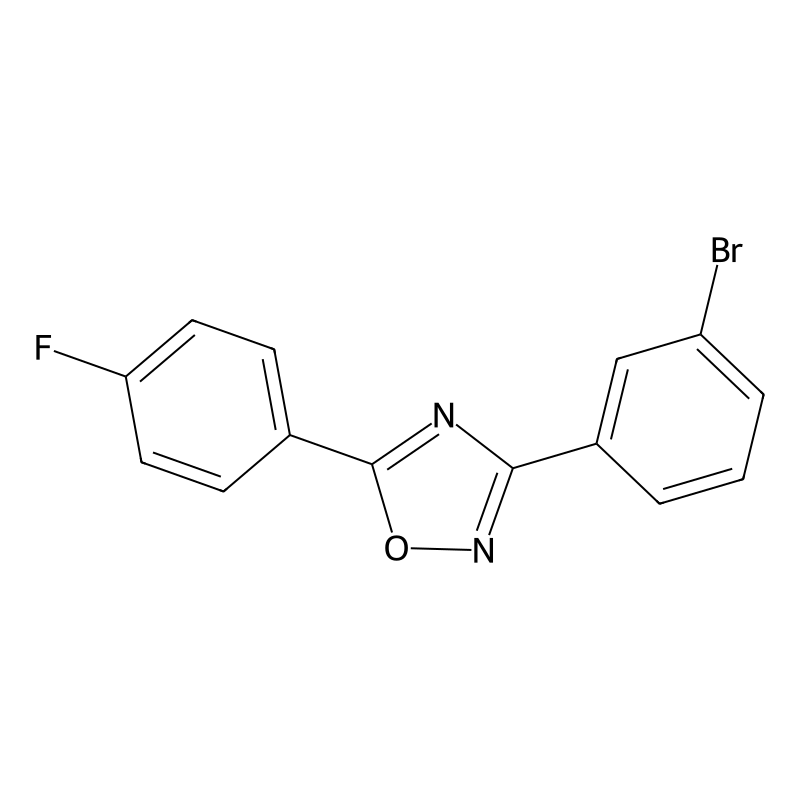

3-(3-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(3-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring an oxadiazole ring, which is a five-membered aromatic structure containing two nitrogen atoms. The compound is characterized by its unique substitution pattern, where a bromine atom and a fluorine atom are attached to different phenyl groups. Its molecular formula is C8H4BrFN2O, with a molecular weight of 243.03 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to its distinctive chemical properties and biological activities.

- Substitution Reactions: The bromine and fluorine substituents can be replaced with other functional groups under specific conditions.

- Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction processes, leading to the formation of different derivatives.

- Cyclization Reactions: This compound can also undergo cyclization to yield more complex heterocyclic structures.

Common reagents for these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Research indicates that 3-(3-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole exhibits significant biological activities. It has been investigated for its antimicrobial properties and potential anticancer effects. The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, which modulate their activity and lead to various biological effects. Studies have shown that derivatives of oxadiazole compounds often possess anti-inflammatory and analgesic properties as well .

The synthesis of 3-(3-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole typically involves cyclization reactions of suitable precursors. A common method includes:

- Starting Materials: 3-bromo-4-fluorobenzohydrazide is reacted with cyanogen bromide.

- Conditions: The reaction is performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to enhance yield and purity.

Alternative synthetic routes may involve microwave-assisted methods or one-pot reactions that improve efficiency and reduce reaction times .

3-(3-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has diverse applications across various fields:

- Chemistry: Serves as a building block for synthesizing more complex molecules.

- Biology: Explored as a drug candidate for therapeutic applications due to its biological activities.

- Industry: Utilized in developing advanced materials and chemical processes .

Studies on the interactions of 3-(3-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole with biological targets reveal its potential efficacy in modulating specific pathways involved in disease processes. The exact molecular targets are still under investigation but may include various enzymes or receptors implicated in cancer progression or microbial resistance .

Several compounds share structural similarities with 3-(3-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. Here are some notable examples:

| Compound Name | Structural Features |

|---|---|

| 3-Bromo-4-fluorophenol | Contains bromine and fluorine on a phenolic ring |

| 3-Bromo-4-fluorophenylboronic acid | Boronic acid group attached to the same phenyl structure |

| 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole | Methyl substitution on the oxadiazole ring |

Uniqueness: The distinct substitution pattern of the oxadiazole ring in 3-(3-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole imparts unique chemical reactivity and biological properties compared to these similar compounds. Its specific combination of bromine and fluorine substituents enhances its potential as a pharmacological agent while also serving as a versatile intermediate in organic synthesis .